- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,

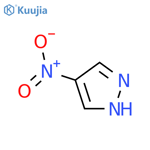

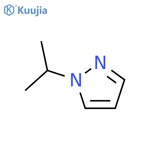

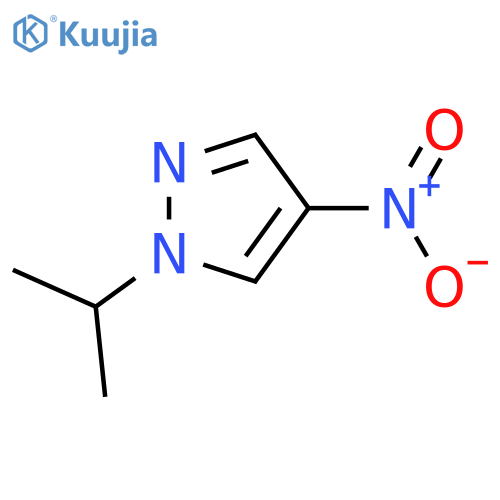

Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)

97421-21-1 structure

Nom du produit:1-Isopropyl-4-nitro-1H-pyrazole

Numéro CAS:97421-21-1

Le MF:C6H9N3O2

Mégawatts:155.154560804367

MDL:MFCD10001542

CID:1038349

PubChem ID:13469824

1-Isopropyl-4-nitro-1H-pyrazole Propriétés chimiques et physiques

Nom et identifiant

-

- 1-Isopropyl-4-nitro-1H-pyrazole

- 4-nitro-1-propan-2-ylpyrazole

- 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-

- 4-nitro-1-(propan-2-yl)-1H-pyrazole

- 1-(methylethyl)-4-nitropyrazole

- 1-isopropyl-4-nitro-1 H-pyrazole

- SBB026429

- STK353357

- KM3443

- ST45134935

- V9887

- 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)

- 1-Isopropyl-4-nitropyrazole

- EN300-232002

- MFCD10001542

- SY060247

- AKOS015922473

- DTXSID90541639

- SCHEMBL574383

- AKOS005168799

- DB-363689

- 97421-21-1

- 1-isopropyl-4-nitro-pyrazole

- CS-0124104

- AS-30092

- XDA42121

- CBSSFOTWGVIHFX-UHFFFAOYSA-N

- AB91867

-

- MDL: MFCD10001542

- Piscine à noyau: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3

- La clé Inchi: CBSSFOTWGVIHFX-UHFFFAOYSA-N

- Sourire: [O-][N+](C1=CN(C(C)C)N=C1)=O

Propriétés calculées

- Qualité précise: 155.06900

- Masse isotopique unique: 155.069476538g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 1

- Complexité: 154

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0.8

- Surface topologique des pôles: 63.6

Propriétés expérimentales

- Point d'ébullition: 248.8±13.0℃ at 760 mmHg

- Le PSA: 63.64000

- Le LogP: 1.89540

1-Isopropyl-4-nitro-1H-pyrazole Informations de sécurité

1-Isopropyl-4-nitro-1H-pyrazole Données douanières

- Code HS:2933199090

- Données douanières:

Code douanier chinois:

2933199090Résumé:

2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

1-Isopropyl-4-nitro-1H-pyrazole PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-250mg |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 98% | 250mg |

¥57.00 | 2024-04-23 | |

| Chemenu | CM188210-10g |

1-Isopropyl-4-nitro-1H-pyrazole |

97421-21-1 | 95+% | 10g |

$352 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-10g |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 98% | 10g |

¥1100.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D767569-25g |

1H-Pyrazole, 1-(1-methylethyl)-4-nitro- |

97421-21-1 | 95% | 25g |

$275 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-100mg |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 98% | 100mg |

¥60 | 2023-04-12 | |

| Enamine | EN300-232002-2.5g |

4-nitro-1-(propan-2-yl)-1H-pyrazole |

97421-21-1 | 95% | 2.5g |

$198.0 | 2024-06-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-25g |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 97% | 25g |

¥3610.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-2g |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 97% | 2g |

¥920.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-100mg |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 97% | 100mg |

¥220.0 | 2022-04-27 | |

| Apollo Scientific | OR962808-5g |

1-Isopropyl-4-nitro-1H-pyrazole |

97421-21-1 | 98% | 5g |

£183.00 | 2025-02-21 |

1-Isopropyl-4-nitro-1H-pyrazole Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 50 °C; 30 min, 50 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt

Référence

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, rt → 60 °C

Référence

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 70 °C; 2 h, 70 °C

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C

Référence

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

Référence

- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 3 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

Référence

- Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 min, rt; 16 h, rt

Référence

- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 60 °C; 3 h, 60 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 3 h, 40 °C

Référence

- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 12 h, rt

Référence

- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt

1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt

Référence

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 0 °C

Référence

- Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 30 min, 50 °C

Référence

- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 25 °C

1.2 12 h, 25 °C

1.2 12 h, 25 °C

Référence

- Bicyclic lactams as RIP1 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, cooled

1.2 3 h, reflux

1.2 3 h, reflux

Référence

- Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors, World Intellectual Property Organization, , ,

1-Isopropyl-4-nitro-1H-pyrazole Raw materials

1-Isopropyl-4-nitro-1H-pyrazole Preparation Products

1-Isopropyl-4-nitro-1H-pyrazole Littérature connexe

-

Rulin Zhao,Zhenqiu Hong,Bei Wang,James Kempson,Lyndon Cornelius,Jianqing Li,Yi-Xin Li,Arvind Mathur Org. Biomol. Chem. 2022 20 9746

Classification associée

- Solvants et chimiques organiques Composés organiques Composés 1,3-dipolaires Composés organiques 1,3-dipolaires de type allyle composés nitro

- Solvants et chimiques organiques Composés organiques Composés 1,3-dipolaires Composés organiques 1,3-dipolaires de type allyle Composés organiques nitrés composés nitro

97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole) Produits connexes

- 2228787-93-5(tert-butyl N-{4-methoxy-2-2-(methylamino)ethylphenyl}carbamate)

- 1207030-42-9(1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1806931-15-6(5-Chloro-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine)

- 922105-45-1(N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide)

- 1451186-71-2(2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine)

- 229184-98-9((3Ar,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole))

- 2228134-64-1(3-(1,4-dimethyl-1H-pyrazol-5-yl)-3,3-difluoropropanoic acid)

- 941992-42-3(N'-2-(2,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N-(prop-2-en-1-yl)ethanediamide)

- 2411250-28-5(N-(3-fluoro-4-methylpyridin-2-yl)methylbut-2-ynamide)

- 2229089-43-2(1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:97421-21-1)1-Isopropyl-4-nitro-1H-pyrazole

Pureté:99%

Quantité:25g

Prix ($):384.0